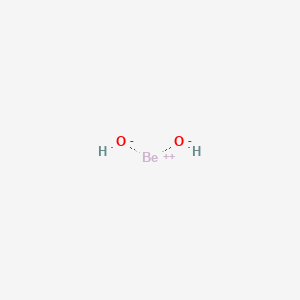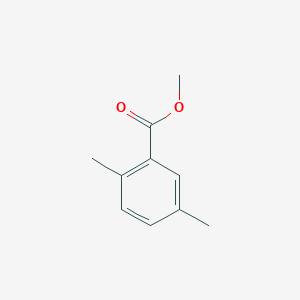
Methyl 2,5-dimethylbenzoate
概要
説明
Methyl 2,5-dimethylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are esters of benzoic acid. This compound is characterized by its molecular structure, which includes a benzoate ester functional group and methyl groups at the 2 and 5 positions on the benzene ring.
Synthesis Analysis
Synthesis of compounds structurally related to this compound can involve various chemical reactions, starting from different precursors. For example, a related compound, Methyl 3,5-dimethylbenzoate, has been synthesized and its crystal structure analyzed, revealing a layered arrangement of C—H⋯O=C bonded molecules, indicative of the potential synthesis routes and crystalline nature of similar methyl dimethylbenzoates (Ebersbach, Seichter, & Mazik, 2022).
Molecular Structure Analysis
The molecular structure of compounds like this compound is crucial for understanding their chemical behavior and properties. For instance, the analysis of related structures shows that the presence of substituents on the benzene ring can influence the formation of molecular dimers and the overall molecular association in crystals, creating layered or three-dimensional networks through hydrogen bonding and other intermolecular interactions (Ebersbach, Seichter, & Mazik, 2022).
科学的研究の応用
Pharmacological Properties : One study discusses the effectiveness of compounds related to Methyl 2,5-dimethylbenzoate in treating hypoglycemia. Specifically, a derivative, 2-diethylaminoethyl-2,5-dimethylbenzoate hydrochloride, exhibited a higher therapeutic index compared to procaine hydrochloride, indicating potential for medicinal use in diabetes management (Brahmachari & Augusti, 1962).
Crystal Structure Analysis : Research on the crystal structures of compounds similar to this compound, such as methyl 3,5-dimethylbenzoate, has revealed detailed molecular arrangements. These insights are crucial for understanding the material properties and potential applications in material science (Ebersbach et al., 2022).
Chemical Synthesis and Processing : Studies also focus on the synthesis processes involving this compound derivatives. For instance, an efficient large-scale synthesis of a compound with a 2,5-dimethylbenzoate structure was developed for treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).
Conductance and Thermodynamics : Research on the ionization of aqueous dimethylbenzoic acids, including derivatives of this compound, provides insights into conductance and thermodynamic properties. Such studies are important in physical chemistry and material science (Strong et al., 1981).
Chemical Analysis and Structural Characterization : Comprehensive analytical and structural characterization of compounds structurally related to this compound, such as MDMB-4en-PINACA, has been conducted. This involves a range of chromatographic and spectroscopic techniques, contributing to forensic and clinical sciences (Dybowski et al., 2021).
Safety and Hazards
While specific safety and hazard data for Methyl 2,5-dimethylbenzoate is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
methyl 2,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-8(2)9(6-7)10(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILVOENZHZWHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297837 | |
| Record name | Methyl 2,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13730-55-7 | |
| Record name | Methyl 2,5-dimethylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)


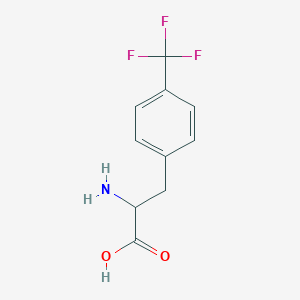

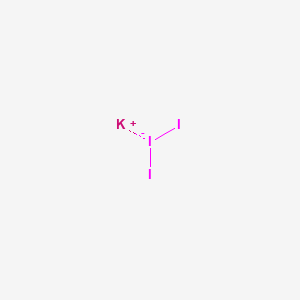




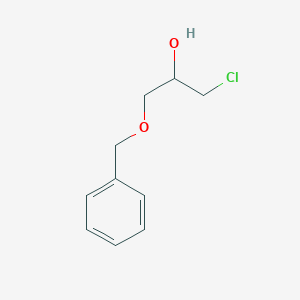
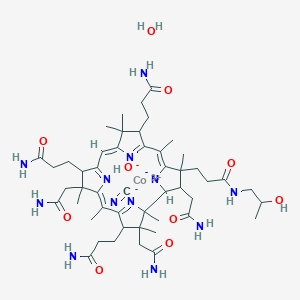
![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)
